methyl 3-formyl-1-methyl-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 3-formyl-1-methyl-1H-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This compound is characterized by the presence of a formyl group at the third position, a methyl group at the first position, and a carboxylate ester at the second position of the pyrrole ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-formyl-1-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of 1-methylpyrrole-2-carboxylate with a formylating agent. One common method is the Vilsmeier-Haack reaction, where the formylating agent is a combination of phosphorus oxychloride (POCl3) and dimethylformamide (DMF). The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-formyl-1-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitro groups (NO2).
Major Products Formed
Oxidation: Methyl 3-carboxy-1-methyl-1H-pyrrole-2-carboxylate.
Reduction: Methyl 3-hydroxymethyl-1-methyl-1H-pyrrole-2-carboxylate.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 3-formyl-1-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 3-formyl-1-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The formyl group can participate in nucleophilic addition reactions, while the pyrrole ring can undergo electrophilic substitution, influencing its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-formyl-1H-pyrrole-2-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-methyl-1H-pyrrole-2-carboxylate: Lacks the formyl group at the third position.
Methyl 3-carboxy-1-methyl-1H-pyrrole-2-carboxylate: Contains a carboxylic acid group instead of a formyl group.
Uniqueness
Methyl 3-formyl-1-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of both a formyl group and a carboxylate ester on the pyrrole ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in synthesis and research.
Properties
CAS No. |
1401992-80-0 |
---|---|
Molecular Formula |
C8H9NO3 |
Molecular Weight |
167.2 |
Purity |
95 |
Origin of Product |
United States |
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